2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline
Description
2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline is a dimeric quinoline derivative characterized by two 2,2,4-trimethyl-1H-quinoline moieties linked via a methylene bridge at the 5-position. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs—particularly glucocorticoid receptor ligands and antimicrobial agents—highlight its possible relevance in medicinal chemistry .
Properties
Molecular Formula |
C25H30N2 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline |
InChI |
InChI=1S/C25H30N2/c1-16-14-24(3,4)26-20-11-7-9-18(22(16)20)13-19-10-8-12-21-23(19)17(2)15-25(5,6)27-21/h7-12,14-15,26-27H,13H2,1-6H3 |
InChI Key |
RCFUTUXYOJMUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=CC=CC(=C12)CC3=C4C(=CC(NC4=CC=C3)(C)C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,2-phenylenediamine with acetone in the presence of a catalyst such as treated natural zeolite . This reaction is carried out under solvent-free conditions at 50°C for 2 hours. The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,2,4-Trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Quinoline derivatives are studied for their potential as antimicrobial and anticancer agents.
Medicine: This compound is explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Family
A276575 (2,5-Dihydro-9-hydroxy-10-methoxy-2,2,4-trimethyl-5-(1-methylcyclohexen-3-yl)-1H-[1]benzopyrano[3,4-f]quinoline)
- Structural Features: A276575 contains a fused benzopyrano-quinoline system with methoxy and hydroxy substituents. Unlike the target compound, it lacks dimerization but includes a cyclohexenyl group at position 5 .
- Pharmacological Activity: A276575 is a nonsteroidal glucocorticoid receptor (GR) ligand with high anti-inflammatory activity via repression of IL-6 and prostaglandin E2 production. It exhibits lower trans-activation activity compared to dexamethasone, reducing metabolic side effects .
- Stereochemical Influence : The (-)-Anti enantiomer of A276575 shows 10–30-fold higher GR affinity than its (+)-counterparts, underscoring the role of stereochemistry in biological activity .
Chloro-Substituted Derivative ()
- Structural Features : This compound replaces the methoxy group in A276575 with a chlorine atom at position 10.
- Activity : Chlorination may enhance metabolic stability or alter receptor binding kinetics, though specific data are unavailable .
5-Chloro-4-Hydroxyquinolin-2(1H)-one
Structural and Functional Comparison Table
Key Differences and Implications
Dimerization vs. Dimerization could also mimic bivalent ligand-receptor interactions, a feature absent in monomeric analogs.
Substituent Effects: Methoxy and hydroxy groups in A276575 contribute to hydrogen bonding, critical for GR binding . The target compound’s methyl groups may favor hydrophobic interactions.
Stereochemistry :
- The (-)-Anti enantiomer of A276575 highlights the importance of stereochemistry in receptor affinity and selectivity. The target compound’s symmetric structure may reduce stereochemical complexity but limit selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
